molecular formula C22H19BrN2O5S B11104192 {2-bromo-4-[(Z)-(7,8-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-6-ethoxyphenoxy}acetic acid

{2-bromo-4-[(Z)-(7,8-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-6-ethoxyphenoxy}acetic acid

Cat. No.: B11104192
M. Wt: 503.4 g/mol
InChI Key: VBSUMWZMVDRHIV-MFOYZWKCSA-N
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Description

2-(2-BROMO-4-{[7,8-DIMETHYL-3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}-6-ETHOXYPHENOXY)ACETIC ACID is a complex organic compound featuring a thiazole ring, a benzimidazole moiety, and various substituents. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-BROMO-4-{[7,8-DIMETHYL-3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}-6-ETHOXYPHENOXY)ACETIC ACID involves multiple steps, starting with the preparation of the thiazole and benzimidazole intermediates These intermediates are then coupled under specific conditions to form the final compound

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes, continuous flow reactors, and other advanced techniques to streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-BROMO-4-{[7,8-DIMETHYL-3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}-6-ETHOXYPHENOXY)ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The bromine atom can be substituted with other groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could produce a variety of functionalized compounds.

Scientific Research Applications

2-(2-BROMO-4-{[7,8-DIMETHYL-3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}-6-ETHOXYPHENOXY)ACETIC ACID has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antibacterial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-BROMO-4-{[7,8-DIMETHYL-3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}-6-ETHOXYPHENOXY)ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with similar thiazole rings, such as sulfathiazole and ritonavir, exhibit a range of biological activities.

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole share the benzimidazole moiety and are known for their antiparasitic properties.

Uniqueness

2-(2-BROMO-4-{[7,8-DIMETHYL-3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}-6-ETHOXYPHENOXY)ACETIC ACID is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various fields.

Properties

Molecular Formula

C22H19BrN2O5S

Molecular Weight

503.4 g/mol

IUPAC Name

2-[2-bromo-4-[(Z)-(5,6-dimethyl-1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]-6-ethoxyphenoxy]acetic acid

InChI

InChI=1S/C22H19BrN2O5S/c1-4-29-16-8-13(7-14(23)20(16)30-10-18(26)27)9-17-21(28)25-15-6-5-11(2)12(3)19(15)24-22(25)31-17/h5-9H,4,10H2,1-3H3,(H,26,27)/b17-9-

InChI Key

VBSUMWZMVDRHIV-MFOYZWKCSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N3C4=C(C(=C(C=C4)C)C)N=C3S2)Br)OCC(=O)O

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)N3C4=C(C(=C(C=C4)C)C)N=C3S2)Br)OCC(=O)O

Origin of Product

United States

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